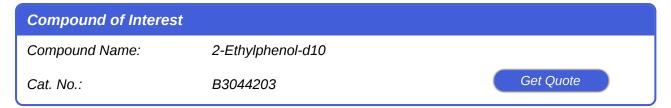


2-Ethylphenol-d10: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth examination of the chemical properties and analytical applications of **2- Ethylphenol-d10**, tailored for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Ethylphenol-d10**, a deuterated analog of 2-ethylphenol. Due to its isotopic labeling, **2-Ethylphenol-d10** is an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative analysis by mass spectrometry. This document details its core properties, outlines a typical experimental protocol for its use, and presents visual workflows to facilitate understanding and implementation in a laboratory setting.

Core Chemical and Physical Properties

The incorporation of ten deuterium atoms significantly alters the molar mass of **2-Ethylphenol-d10** compared to its non-deuterated counterpart, a critical feature for its use in isotope dilution mass spectrometry. While experimental physical property data for the deuterated compound are not readily available, the properties of 2-ethylphenol can be used as a close approximation.

Table 1: General Chemical Properties of 2-Ethylphenol-d10



Property	Value	Source
IUPAC Name	1,2,3,4-tetradeuterio-5-deuteriooxy-6-(1,1,2,2,2-pentadeuterioethyl)benzene	PubChem[1]
Molecular Formula	C8D10O	PubChem[1]
CAS Number	721429-63-6	ChemicalBook
Molar Mass	132.23 g/mol	PubChem[1]
Exact Mass	132.135932398 Da	PubChem[1]
Isotopic Enrichment	≥98 atom % D	CDN Isotopes

Table 2: Physical Property Data (2-Ethylphenol as an analogue)

Property	Value	Source
Appearance	Colorless to pale yellow liquid	Various
Melting Point	-18 °C	Sigma-Aldrich
Boiling Point	195-197 °C	Chem-Impex
Density	1.037 g/mL at 25 °C	Sigma-Aldrich
Solubility in Water	Practically insoluble	DrugFuture
Solubility in Organic Solvents	Freely soluble in alcohol, benzene, glacial acetic acid	DrugFuture
Vapor Pressure	0.153 mm Hg at 25 °C	PubChem
logP	2.5	PubChem

Experimental Protocol: Quantification of 2-Ethylphenol in Biological Matrices using 2-



Ethylphenol-d10 as an Internal Standard by LC-MS/MS

The primary application of **2-Ethylphenol-d10** is as an internal standard to ensure accurate quantification of 2-ethylphenol in complex matrices by correcting for variations during sample preparation and analysis. The following is a detailed methodology for this application.

Preparation of Standard and Spiking Solutions

- Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 2-ethylphenol reference standard and dissolve it in 1 mL of LC-MS grade methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 2-Ethylphenol-d10 and dissolve it in 1 mL of LC-MS grade methanol.
- Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution with a 50:50 mixture of methanol and water.
- Internal Standard Spiking Solution (e.g., 50 ng/mL): Dilute the internal standard stock solution in acetonitrile to the desired concentration.

Sample Preparation (Protein Precipitation)

- Pipette 100 μL of the biological sample (e.g., plasma, urine), calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
- Add 50 μL of the internal standard spiking solution to each tube and vortex briefly.
- Add 300 μL of cold acetonitrile to precipitate proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis



- LC System: A standard high-performance liquid chromatography (HPLC) or ultra-highperformance liquid chromatography (UHPLC) system.
- Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 μm).
- Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- Ionization: Electrospray ionization (ESI), typically in negative mode for phenolic compounds.

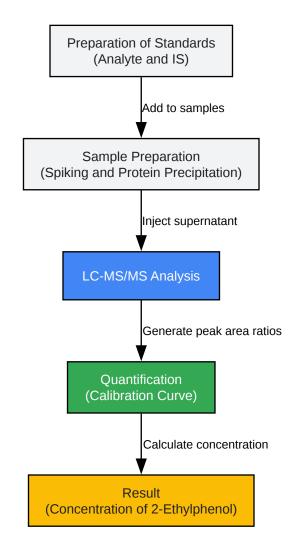
Quantification

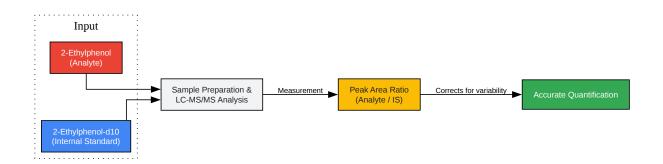
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of 2-ethylphenol in the unknown samples is then determined from this curve.

Visualizing the Workflow and Logic

To further clarify the experimental process and the underlying principles, the following diagrams are provided.







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References

- 1. chemimpex.com [chemimpex.com]
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